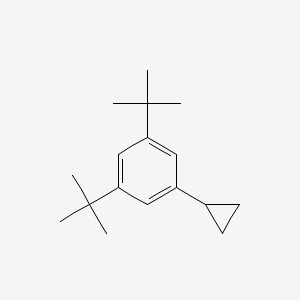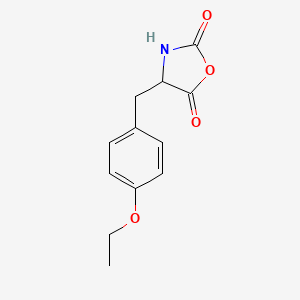
3'-Bromo-4'-fluoro-5'-hydroxyphenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride is an organic compound with a complex structure that includes bromine, fluorine, and hydroxyl functional groups attached to a phenacyl chloride backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4’-fluoro-5’-hydroxyphenacyl chloride using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride.
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3’-Bromo-4’-fluoro-5’-hydroxyphenol, while oxidation with potassium permanganate can produce 3’-Bromo-4’-fluoro-5’-hydroxybenzaldehyde .
Aplicaciones Científicas De Investigación
3’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of halogen atoms enhances its reactivity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Similar in structure but lacks the fluorine atom and phenacyl chloride moiety.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains both bromine and fluorine atoms but has a sulfonamide group instead of a hydroxyl group.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features bromine and hydroxyl groups but has an isoxazole ring instead of a phenacyl chloride structure.
Uniqueness
3’-Bromo-4’-fluoro-5’-hydroxyphenacyl chloride is unique due to the combination of bromine, fluorine, and hydroxyl groups on a phenacyl chloride backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H5BrClFO2 |
|---|---|
Peso molecular |
267.48 g/mol |
Nombre IUPAC |
1-(3-bromo-4-fluoro-5-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(7(13)3-10)2-6(12)8(5)11/h1-2,12H,3H2 |
Clave InChI |
WVCNSJNMIUGHPF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)F)Br)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



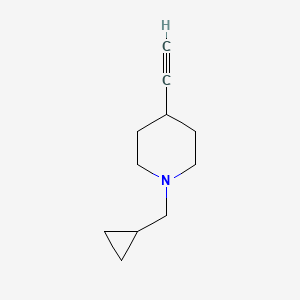
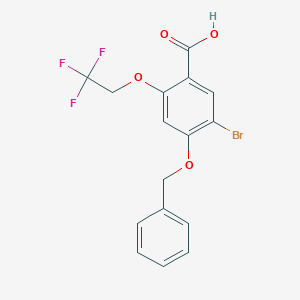
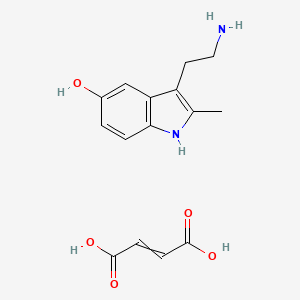
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)

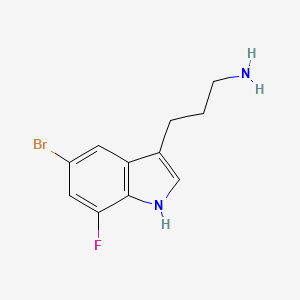

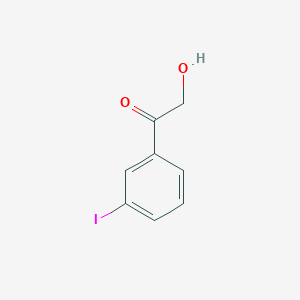
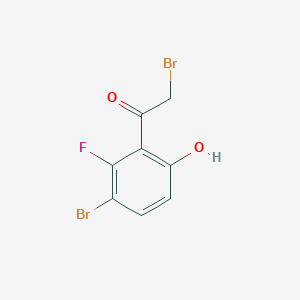
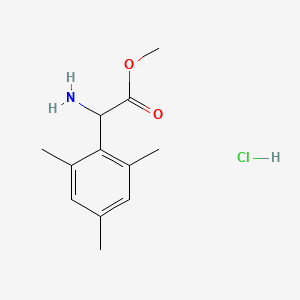
![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
